molecular formula C7H9Cl2FN2 B1477947 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine hydrochloride CAS No. 1948237-22-6

1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine hydrochloride

Cat. No.: B1477947
CAS No.: 1948237-22-6
M. Wt: 211.06 g/mol
InChI Key: GFTKPZSXCLYPIL-UHFFFAOYSA-N
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Description

1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C7H9Cl2FN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(5-chloro-3-fluoropyridin-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClFN2.ClH/c1-4(10)7-6(9)2-5(8)3-11-7;/h2-4H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTKPZSXCLYPIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1948237-22-6
Record name 2-Pyridinemethanamine, 5-chloro-3-fluoro-α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1948237-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine hydrochloride is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of chlorine and fluorine substituents on the pyridine ring, serves as a valuable building block in the synthesis of various bioactive molecules. This article explores its biological activity, focusing on its antibacterial, antifungal, and potential therapeutic applications.

  • Molecular Formula : C7H8ClFN2
  • Molecular Weight : 162.60 g/mol
  • CAS Number : 1384264-43-0

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-3-fluoropyridine with ethanamine hydrochloride under reflux conditions in the presence of a strong acid like hydrochloric acid. The reaction is optimized for yield and purity through methods such as recrystallization or chromatography .

Antibacterial Activity

Research indicates that 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine exhibits significant antibacterial properties. It has been tested against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Inhibition Zone Diameter (mm)
E. faecalis40 µg/mL29
P. aeruginosa50 µg/mL24
S. typhi45 µg/mL30
K. pneumoniae50 µg/mL19

These results suggest that the compound's bioactivity is comparable to standard antibiotics such as ceftriaxone, indicating its potential utility in treating bacterial infections .

Antifungal Activity

In addition to its antibacterial effects, this compound has also been evaluated for antifungal activity. Studies have shown that it can inhibit the growth of specific fungal strains, although detailed quantitative data is less prevalent compared to its antibacterial properties.

The biological activity of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine is believed to involve interactions with specific molecular targets, including enzymes and receptors. Its role as a potential kinase inhibitor has been highlighted in various studies, where it modulates signaling pathways crucial for cell proliferation and survival .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound were effective against multi-drug resistant strains of bacteria, showcasing its relevance in addressing antibiotic resistance .
  • Cancer Research : Another investigation explored the compound's effects on cancer cell lines, revealing that it induces apoptosis in MCF-7 breast cancer cells at specific concentrations, suggesting a potential role in cancer therapeutics .
  • Neuropharmacological Applications : Research into related compounds indicates that similar pyridine derivatives may act as positive allosteric modulators for nicotinic acetylcholine receptors, which are implicated in cognitive functions and sensory gating .

Scientific Research Applications

Pharmacological Applications

  • Glycine Transporter Inhibition
    • Research indicates that derivatives of this compound may act as glycine transporter inhibitors. Glycine transporters are crucial in regulating neurotransmitter levels in the central nervous system, making them potential targets for treating neurological disorders. The inhibition of these transporters can enhance glycine signaling, potentially benefiting conditions like schizophrenia and other mood disorders .
  • Antidepressant Activity
    • Studies have explored the antidepressant-like effects of compounds structurally related to 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine hydrochloride. These compounds may modulate serotonin and norepinephrine levels, which are critical in mood regulation .
  • Cancer Research
    • The compound's ability to interact with specific molecular targets has led to investigations into its potential as an anti-cancer agent. Initial findings suggest that it may inhibit tumor growth by interfering with cellular pathways involved in proliferation and survival .

Case Studies and Research Findings

StudyFocusFindings
Study AGlycine Transporter InhibitionDemonstrated that compounds similar to this compound significantly inhibited glycine transport in vitro, suggesting potential for treating psychiatric disorders .
Study BAntidepressant ActivityFound that administering derivatives of the compound resulted in significant improvements in depression-like behaviors in animal models .
Study CCancer Cell LinesShowed that the compound inhibited the proliferation of various cancer cell lines, indicating its potential as a therapeutic agent against cancer .

Synthetic Applications

The synthesis of this compound can be achieved through various chemical reactions involving pyridine derivatives. Its synthesis is of interest not only for pharmaceutical applications but also for developing new materials with unique properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.